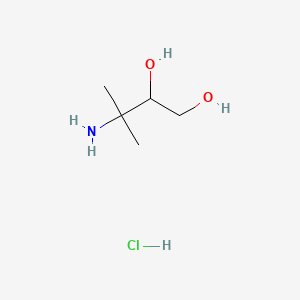
3-Amino-3-methylbutane-1,2-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-methylbutane-1,2-diol hydrochloride is an organic compound with the molecular formula C5H13NO2·HCl. It is a derivative of butane and contains both amino and hydroxyl functional groups. This compound is often used in various chemical and biological applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylbutane-1,2-diol hydrochloride typically involves the reaction of 3-methyl-2-butanone with ammonia and hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows: [ \text{3-methyl-2-butanone} + \text{NH}_3 + \text{H}_2\text{O}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.
化学反应分析
Types of Reactions
3-Amino-3-methylbutane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-Amino-3-methylbutane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用机制
The mechanism of action of 3-Amino-3-methylbutane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and other biomolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
3-Amino-1,2-propanediol: Similar structure but lacks the methyl group.
3-Amino-1-butanol: Contains a similar amino group but differs in the position of the hydroxyl group.
3-Amino-2-methyl-1-propanol: Similar structure with a different arrangement of functional groups.
Uniqueness
3-Amino-3-methylbutane-1,2-diol hydrochloride is unique due to the presence of both amino and hydroxyl groups on a butane backbone, along with a methyl group that influences its reactivity and interactions. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
属性
分子式 |
C5H14ClNO2 |
|---|---|
分子量 |
155.62 g/mol |
IUPAC 名称 |
3-amino-3-methylbutane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-5(2,6)4(8)3-7;/h4,7-8H,3,6H2,1-2H3;1H |
InChI 键 |
QIEPTYKNHOUARY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(CO)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


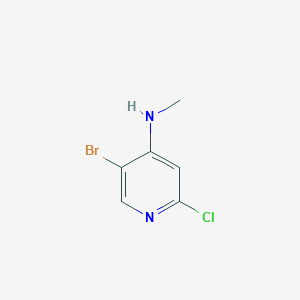
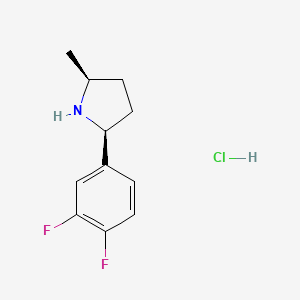
![tert-butyl N-(2-aminoethoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15303357.png)
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)
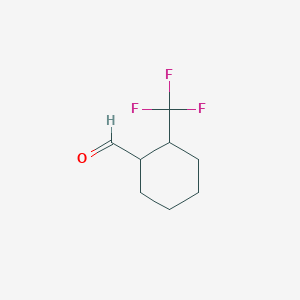
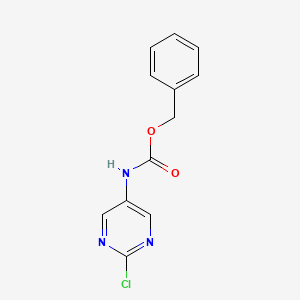


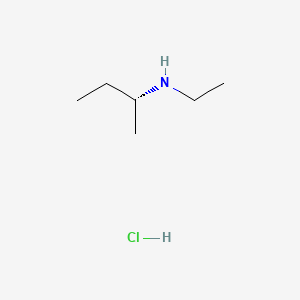

![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
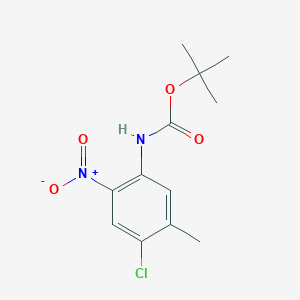
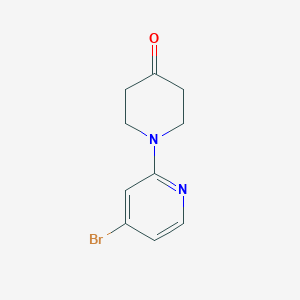
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
